molecular formula C18H21NO B8801961 4-Benzyl-5-phenyl-1,4-oxazepane

4-Benzyl-5-phenyl-1,4-oxazepane

Cat. No. B8801961
M. Wt: 267.4 g/mol
InChI Key: GKPQJIRRUNMGPP-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

4-Benzyl-5-phenyl-[1,4]oxazepane was prepared by the same procedure as that of 4-benzyl-5-methyl-[1,4]oxazepane except for utilizing 4-benzyl-5-phenyl-[1,4]oxazepan-3-one instead of 4-benzyl-5-methyl-[1,4]oxazepan-3-one. 4-Benzyl-5-phenyl-[1,4]oxazepane was obtained as colorless oil (0.28 g, 1.0 mmol, 39%).
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyl-5-phenyl-[1,4]oxazepan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
39%

Identifiers

REACTION_CXSMILES
C(N1C(C)CCOCC1)C1C=CC=CC=1.[CH2:16]([N:23]1[CH:29]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:28][CH2:27][O:26][CH2:25][C:24]1=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH2:16]([N:23]1[CH:29]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCCC1C
Step Two
Name
4-benzyl-5-phenyl-[1,4]oxazepan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(COCCC1C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCOCCC1C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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